Structural Differentiation: 4-Methoxyphenyl Substitution on the Azepane Ring vs. Des-Methoxy Phenyl Analog
The target compound Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone (C22H24N2O2, MW 348.45) differs from its closest commercially cataloged structural analog, Indolizin-2-yl(3-phenylazepan-1-yl)methanone (C21H22N2O, MW 318.4), by the presence of a para-methoxy substituent on the phenyl ring attached to the azepane 3-position . This single substitution adds 30.05 Da to the molecular weight and introduces a hydrogen bond acceptor (the methoxy oxygen), which can alter both the compound's lipophilicity and its potential for specific polar interactions with biological targets. The 4-methoxyphenyl group is explicitly recited as a substituent option in Sanofi-Aventis indolizine FGF inhibitor patents (EP1664047A1), indicating its recognized relevance for kinase inhibitor design [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 348.45 g/mol; 3 HBA (2 carbonyl O, 1 methoxy O); 0 HBD |
| Comparator Or Baseline | Indolizin-2-yl(3-phenylazepan-1-yl)methanone: MW 318.4 g/mol; 2 HBA; 0 HBD |
| Quantified Difference | ΔMW = +30.05 g/mol; ΔHBA = +1 (methoxy oxygen) |
| Conditions | Calculated from molecular formula and SMILES structures |
Why This Matters
The additional methoxy hydrogen bond acceptor directly impacts predicted logP, aqueous solubility, and potential target engagement geometry, making this compound a distinct SAR probe that cannot be replaced by the des-methoxy analog for studies where methoxy-mediated polarity or hydrogen bonding is under investigation.
- [1] Sanofi-Aventis. (2004) 'Derives d'indolizine 1,2,3,6,7,8 substituee, inhibiteurs des FGFs', European Patent EP1664047A1. 4-methoxyphenyl group cited at L111. Available at: https://patents.google.com/patent/EP1664047A1/fr View Source
